Spacer-9 cep

Description

Properties

IUPAC Name |

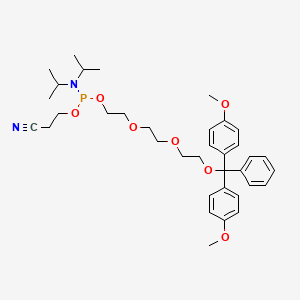

3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJGGZVVBQPTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity of Spacer 9 Cep

Spacer-9 CEP, identified by the CAS number 146668-73-7, is a phosphoramidite (B1245037) reagent designed for use in solid-phase oligonucleotide synthesis. vulcanchem.com Its systematic chemical name is 2-(2-(2-(Bis(4-methoxyphenyl)(phenyl)methoxy)ethoxy)ethoxy)ethyl (2-cyanoethyl) diisopropylphosphoramidite. vulcanchem.com The "Spacer-9" designation refers to the 9-atom chain (6 carbons and 3 oxygens) of the triethylene glycol moiety that forms the spacer arm. vulcanchem.comgenelink.com This spacer can be introduced at either the 5'-end, 3'-end, or internally within an oligonucleotide sequence. idtdna.comgeneri-biotech.com Multiple, consecutive additions of this compound are also possible to create longer, more flexible linker arms. genelink.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 146668-73-7 vulcanchem.com |

| Molecular Formula | C36H49N2O7P vulcanchem.com |

| Molecular Weight | 652.76 g/mol vulcanchem.com |

| IUPAC Name | 3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Common Synonyms | 9-O-Dimethoxytrityl-triethylene glycol, 1-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite; Spacer-9 Phosphoramidite; DMTr-O-Triethyleneglycol Phosphoramidite |

| Structural Element | Triethylene glycol (TEG) spacer vulcanchem.comgenelink.com |

Synthetic Methodologies for Spacer 9 Cep Integration into Oligonucleotides

The incorporation of Spacer-9 CEP into an oligonucleotide chain is achieved through the well-established phosphoramidite (B1245037) method of solid-phase synthesis. wikipedia.org This process has been fully automated since the late 1970s, allowing for the rapid and efficient production of custom-sequenced oligonucleotides. wikipedia.org

Phosphoramidite chemistry is a sequential process that builds an oligonucleotide chain in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene. wikipedia.orgsantiago-lab.combiotage.com The synthesis cycle for incorporating both standard nucleosides and non-nucleosidic modifiers like this compound consists of four primary steps:

Deblocking (Detritylation): The synthesis begins with the 5'-hydroxyl group of the initial nucleoside (or spacer) attached to the solid support being protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed using a solution of a weak acid, such as trichloroacetic acid (TCA) in an organic solvent, to expose a reactive hydroxyl group. vulcanchem.commt.com

Coupling: The this compound, as a phosphoramidite, is activated by a weak acid catalyst, such as tetrazole or a derivative. biotage.com The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain, forming a phosphite (B83602) triester linkage. biotage.commt.com This step is highly efficient, ensuring the near-complete addition of the spacer to the growing chain.

Capping: To prevent the formation of deletion mutants (sequences missing a unit), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation with a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole. wikipedia.orgtwistbioscience.com This ensures that only the correctly extended chains can participate in subsequent synthesis cycles.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine. mt.com

This four-step cycle is repeated for each subsequent nucleoside or modifier, including additional Spacer-9 units if a longer linker is desired, until the full-length oligonucleotide is assembled. wikipedia.orgbiosyn.com Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the cyanoethyl groups on the phosphate (B84403) backbone and the protecting groups on the nucleobases) are removed in a final deprotection step, typically using aqueous ammonia. shigematsu-bio.com

This compound is designed to be fully compatible with standard automated DNA/RNA synthesizers. santiago-lab.comtandfonline.com Its chemical properties allow it to be seamlessly integrated into the existing synthesis protocols without the need for significant modifications to the instrumentation or the standard reagent chemistries.

The phosphoramidite of Spacer-9 is typically dissolved in anhydrous acetonitrile, the same solvent used for standard nucleoside phosphoramidites, and placed on a designated port on the synthesizer. biotage.com The synthesizer's control system can then be programmed to deliver the Spacer-9 phosphoramidite at the desired position(s) in the sequence. The reaction times for coupling, capping, and oxidation are generally the same as those used for standard nucleoside phosphoramidites, ensuring a smooth and efficient synthesis run. biotage.com

The versatility of this approach allows for the creation of oligonucleotides with single or multiple internal or terminal Spacer-9 modifications, providing a powerful tool for a wide range of applications. genelink.comidtdna.com For instance, the successful synthesis of 40-mer oligonucleotides incorporating a Spacer-9 phosphoramidite has been demonstrated, highlighting the robustness of this method on automated platforms.

Molecular and Structural Impact of Spacer 9 Cep Incorporation

Influence on Oligonucleotide Conformation and Flexibility

The primary structural impact of incorporating a Spacer-9 CEP is the introduction of enhanced flexibility into the oligonucleotide backbone. gencefebio.com Unlike the relatively rigid sugar-phosphate backbone of native nucleic acids, the triethylene glycol linker of Spacer-9 is a pliable chain that can significantly alter the conformational dynamics of the molecule. biosearchtech.com This increased flexibility can be advantageous in designing complex three-dimensional nucleic acid structures, such as aptamers or DNAzymes, by allowing the oligonucleotide to adopt optimal conformations for binding or catalytic activity.

Research findings indicate that this flexibility can also lead to a distortion of the natural sugar-phosphate backbone geometry. biosearchtech.com However, this property is often exploited in specific applications. For instance, Spacer-9 has been used to create non-nucleotide bridges within hairpin loops, a structural motif critical in probes and certain protein-binding oligonucleotides. genelink.combiosyn.com In one study, a Spacer-9 linker was incorporated into a hairpin oligonucleotide designed to bind the Rev protein of HIV-1, demonstrating its utility in forming stable, non-native structures with high-affinity binding capabilities. genelink.com Furthermore, multiple, consecutive insertions of Spacer-9 can be used to generate long, highly flexible linker arms, effectively separating different functional domains within a single oligonucleotide strand. genelink.combiosyn.com

Table 2: Comparison of Common Oligonucleotide Spacers

| Spacer Type | Core Structure | Length (atoms) | Key Characteristic | Reference |

|---|---|---|---|---|

| Spacer 9 | Triethylene glycol (TEG) | 9 | Hydrophilic, flexible | biosearchtech.comidtdna.com |

| Spacer 18 | Hexa-ethylene glycol (HEG) | 18 | Long, hydrophilic, flexible | biosearchtech.comidtdna.com |

| C3 Spacer | Propyl chain | 3 | Hydrophobic, mimics sugar spacing | biosearchtech.comidtdna.com |

| C12 Spacer | Dodecyl chain | 12 | Long, hydrophobic | biosearchtech.comshigematsu-bio.com |

Role in Modulating Intermolecular Recognition and Hybridization Kinetics

The introduction of Spacer-9 can profoundly modulate how an oligonucleotide recognizes and binds to its target molecules. genelink.com A key mechanism is the mitigation of steric hindrance. gencefebio.com When functional groups, such as fluorescent dyes, quenchers, or other bulky moieties, are attached to an oligonucleotide, they can interfere with the hybridization process. biosearchtech.com By inserting a Spacer-9 linker between the oligonucleotide sequence and the functional group, a physical distance is created that minimizes this interference. biosearchtech.com This is particularly important for preventing the quenching of fluorophores by guanine-rich sequences, thereby ensuring signal integrity in detection assays. biosearchtech.com

This spatial separation is also critical for bifunctional oligonucleotides. Researchers have used multiple Spacer-9 units to form a long, flexible arm between a double-helix forming domain and a triple-helix forming domain of a single oligonucleotide. genelink.com This design maximized the binding flexibility, allowing both domains to engage their respective targets effectively in site-directed recombination applications. genelink.com

Mechanisms of Enhancing Molecular Accessibility within Complex Systems

In many diagnostic and research applications, oligonucleotides are immobilized on solid surfaces, such as glass slides or microarrays. genelink.com In these systems, the proximity of the probe to the surface can create significant steric hindrance, limiting the ability of target molecules in solution to access and hybridize with the tethered probe. genelink.comscholaris.ca

Spacer-9 provides an effective mechanism to overcome this challenge by acting as a flexible tether that extends the oligonucleotide probe away from the substrate surface. genelink.com This extension into the solution increases the probe's accessibility to target molecules, thereby improving hybridization efficiency. genelink.comgencefebio.com Research on the hybridization of DNA targets to glass-tethered oligonucleotide probes has highlighted the importance of such spacers. genelink.com The hydrophilic nature of the triethylene glycol chain is particularly beneficial in aqueous environments, as it helps to maintain the solubility and accessibility of the tethered probe. biosearchtech.comshigematsu-bio.com

This principle of using spacers to reduce steric clashes and improve accessibility is also vital in complex biological environments. gencefebio.com For instance, in the development of aptamers or antisense oligonucleotides, a spacer can ensure that the functional part of the sequence remains accessible and is not blocked by interactions with other biomolecules, facilitating more effective target engagement. gencefebio.com The spacer can also enhance the nuclease resistance of an oligonucleotide by sterically hindering the approach of degradative enzymes to the phosphodiester backbone. gencefebio.com

Advanced Applications in Nucleic Acid Research and Biotechnology

Design of Modified Oligonucleotides for Enhanced Molecular Functionality

The incorporation of Spacer-9 CEP into synthetic oligonucleotides offers a versatile method for tailoring their structural and functional characteristics. This non-nucleosidic modification can be introduced at the 5' end, internally, or in multiple successive additions to create longer spacer arms, thereby influencing the oligo's interaction with its target and its stability in biological environments. biosearchtech.comglenresearch.comidtdna.com

Optimization of Binding Affinity and Specificity in Oligonucleotide Analogues

The introduction of a Spacer-9 linker can significantly enhance the binding affinity and specificity of modified oligonucleotides. The flexible nature of the triethylene glycol chain can reduce steric hindrance, allowing the oligonucleotide to adopt optimal conformations for binding to its target. This is particularly advantageous in the design of complex nucleic acid structures.

Research has shown that incorporating a non-nucleotide bridge, such as that provided by Spacer-9, into hairpin oligonucleotides can result in high-affinity binding to protein targets like the Rev protein of HIV-1. genelink.com Furthermore, multiple additions of Spacer-9 have been used to create long, flexible linker arms in bifunctional DNA oligonucleotides, which maximizes the binding flexibility of different domains to their respective targets. genelink.combiosyn.com This approach has been successfully employed in creating peptide nucleic acid (PNA)-DNA conjugates for site-directed recombination applications. genelink.combiosyn.com The hydrophilic nature of the Spacer-9 linker is also a key attribute, as it can improve the solubility and biological compatibility of the modified oligonucleotide. biosearchtech.com

Strategies for Improving Nuclease Resistance of Synthetic Nucleic Acids

A significant challenge in the therapeutic and diagnostic application of oligonucleotides is their susceptibility to degradation by nucleases. The incorporation of this compound can contribute to the nuclease resistance of synthetic nucleic acids. gencefebio.com By introducing a non-biological, flexible spacer into the phosphodiester backbone, the oligonucleotide can become a less favorable substrate for nuclease activity. gencefebio.com

The presence of a spacer can sterically hinder the approach of nucleases to the cleavable phosphodiester bonds. gencefebio.com When placed at the 3'-end of an oligonucleotide, a spacer can act as a blocker against exonuclease activity. biosearchtech.comglenresearch.com While other spacer types are also used for this purpose, the hydrophilic and flexible nature of Spacer-9 offers a valuable option in the design of nuclease-resistant oligonucleotides for various applications, including antisense therapy and diagnostics. biosearchtech.com Research indicates that oligonucleotides modified with spacers can demonstrate improved resistance to nuclease degradation.

Development of Advanced Probes for Molecular Detection and Diagnostics

This compound is instrumental in the development of advanced probes for a variety of molecular detection and diagnostic assays. Its ability to introduce a defined distance between different functional moieties within a probe is a key advantage. biosearchtech.com

Applications in PCR, qPCR, and Next-Generation Sequencing Methodologies

In polymerase chain reaction (PCR), quantitative PCR (qPCR), and next-generation sequencing (NGS), the performance of oligonucleotide probes is critical for sensitive and specific detection. Spacer-modified oligonucleotides are frequently used to create probes for these applications. The inclusion of a Spacer-9 linker can enhance hybridization kinetics and minimize non-specific binding.

For instance, in the design of hairpin probes, such as molecular beacons, a spacer can be used to form the loop that separates the fluorophore and quencher. shigematsu-bio.combiosearchtech.com This flexible linker allows the probe to adopt the correct conformation for target binding and subsequent signal generation. biosearchtech.com In some assays, a spacer can provide the necessary flexibility for a probe to hybridize to both a target sequence and an extension probe during amplification. biosearchtech.com

Facilitation of Fluorophore and Quencher Conjugation in Biosensing Platforms

The efficient functioning of many biosensing platforms relies on the precise positioning of fluorophores and quenchers. This compound is widely used to introduce a specific distance between an oligonucleotide and a conjugated dye or quencher. biosearchtech.com This separation is crucial to prevent unwanted interactions, such as the quenching of a fluorophore by guanine-rich sequences. biosearchtech.com

By acting as a flexible tether, Spacer-9 ensures that the fluorophore and quencher are held at an optimal distance for Förster Resonance Energy Transfer (FRET) to occur in the unbound state, leading to a low background signal. Upon hybridization to the target, the conformational change separates the fluorophore and quencher, resulting in a detectable signal. ccspublishing.org.cn The hydrophilic nature of the TEG spacer can also help to maintain the functionality of the conjugated dyes in aqueous environments. shigematsu-bio.combiosearchtech.com

Surface Immobilization and Bioconjugation Strategies

The ability to attach oligonucleotides to solid surfaces is fundamental for the development of microarrays, biosensors, and other diagnostic platforms. this compound plays a crucial role in these surface immobilization and bioconjugation strategies.

Covalent Attachment of Oligonucleotides to Solid Supports

This compound plays a fundamental role in the covalent attachment of oligonucleotides to various solid supports. This immobilization is a cornerstone technique for many biotechnological platforms. The spacer arm physically separates the oligonucleotide from the surface of the support, which is crucial for ensuring that the active sites of the nucleic acid are accessible for binding or catalytic activities.

Research has demonstrated the successful application of Spacer-9 phosphoramidite (B1245037) for the direct synthesis of oligonucleotides onto hydroxylated superparamagnetic beads (SPMBs). This method highlights the utility of the spacer in creating functionalized solid supports for molecular biology applications.

| Oligonucleotide Length | Solid Support | Average Yield per Sample | Reference |

|---|---|---|---|

| 40-mer | Hydroxylated Superparamagnetic Beads (SPMBs) | 200 pmol |

The ability to use multiple additions of this compound allows for the creation of longer spacer arms when required, providing researchers with a versatile tool for tailoring the properties of surface-bound nucleic acids.

Engineering of Immobilized Enzyme Systems

In the engineering of immobilized enzyme systems, this compound is used to attach oligonucleotides that can act as scaffolds or targeting agents for enzymes. The covalent attachment facilitated by the spacer ensures that the enzyme-oligonucleotide conjugate is stably anchored to a solid support. Similar to its role in microarrays, the spacer guarantees that the active sites of the immobilized enzymes are accessible for catalysis, which is critical for developing efficient and reusable biocatalytic systems.

Integration into Lipid-Nucleic Acid Conjugates for Advanced Research Tools

This compound is integral to the development of sophisticated lipid-nucleic acid conjugates (LiNAs), which are powerful tools in membrane biophysics and drug delivery research. These conjugates typically consist of a lipophilic anchor, a hydrophilic spacer, and a functional oligonucleotide.

Research has focused on synthesizing LiNAs with and without the triethylene glycol spacer (Spacer-9) to evaluate its impact on the fusogenic potential of liposomes. In these studies, a fluorescence-based content mixing assay was used to monitor the fusion of liposome (B1194612) populations. The findings indicated that at 50°C, LiNAs mediated a quantitative conversion of the limiting liposome population into fused structures, demonstrating an exceptionally high initial rate of fusion. Importantly, for most designs and conditions tested, only low levels of cargo leakage were observed during the fusion process. These results underscore the effectiveness of LiNA-mediated membrane fusion.

Furthermore, improved synthesis methods for membrane-anchor phosphoramidites have been reported, which allow for a more flexible selection of the lipophilic moiety. This versatility, combined with the use of spacers like Spacer-9, enables the fine-tuning of the properties of LiNAs for specific applications.

Analytical and Characterization Approaches for Spacer 9 Cep Modified Constructs

Spectroscopic Techniques for Structural Verification of Modified Oligonucleotides

Spectroscopic methods are indispensable for the structural elucidation of oligonucleotides modified with Spacer-9. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed atomic-level information about the structure and conformation of the modified constructs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of modified oligonucleotides. bruker.com While one-dimensional (1D) NMR can provide initial insights, two-dimensional (2D) NMR techniques are often required for the complete assignment of proton (¹H), carbon (¹³C), and phosphorus (³¹P) signals, especially in complex molecules. chemrxiv.orgacs.org

For an oligonucleotide containing a Spacer-9 modification, specific NMR experiments can confirm the presence and integrity of the triethylene glycol linker. The characteristic ethylene (B1197577) glycol protons of the spacer would appear in a distinct region of the ¹H NMR spectrum, typically between 3.5 and 4.0 ppm. csic.es Furthermore, ³¹P NMR is particularly useful for analyzing the phosphodiester backbone of the oligonucleotide. The introduction of the Spacer-9 phosphoramidite (B1245037) will result in a unique ³¹P signal, confirming its covalent integration into the oligonucleotide chain. bruker.com

Challenges in NMR analysis of oligonucleotides include their potential to form complex secondary structures and the presence of diastereomers, which can lead to signal broadening and spectral complexity. chemrxiv.orgacs.org Despite these challenges, NMR remains a gold standard for the unambiguous structural verification of Spacer-9 modified oligonucleotides.

Table 1: Key NMR Signatures for Spacer-9 Modified Oligonucleotides

| Nucleus | Chemical Shift Range (ppm) | Assignment | Significance |

| ¹H | 3.5 - 4.0 | Ethylene glycol protons (-CH₂-CH₂-O-) | Confirms the presence of the triethylene glycol spacer. |

| ¹³C | ~60-70 | Carbon atoms of the ethylene glycol spacer | Provides further evidence of the spacer's carbon skeleton. |

| ³¹P | Varies | Phosphoramidite linkage of the spacer | Confirms the covalent attachment of the spacer to the oligonucleotide backbone. |

Chromatographic Methods for Product Purity and Yield Assessment (e.g., HPLC)

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and quantifying the yield of Spacer-9 modified oligonucleotides. nih.govbiosyn.com Both ion-exchange and reversed-phase HPLC are commonly employed for this purpose.

Ion-Exchange HPLC (IEX-HPLC)

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The dimethoxytrityl (DMT) group, which is often left on the 5' end of the oligonucleotide during synthesis (DMT-on), is highly hydrophobic and provides a strong retention handle for purification. umich.edu After initial purification, the DMT group is removed, and a second RP-HPLC run can be performed to further purify the full-length, deprotected oligonucleotide. The triethylene glycol spacer itself imparts some hydrophilicity to the oligonucleotide, which can influence its retention time in RP-HPLC. The purity of the final product is determined by integrating the area of the main peak in the chromatogram relative to the total area of all peaks.

Table 2: Comparison of HPLC Methods for Spacer-9 Modified Oligonucleotide Analysis

| HPLC Method | Principle of Separation | Application for Spacer-9 Oligonucleotides | Advantages |

| Ion-Exchange (IEX) | Charge-based | Separation of full-length product from truncated sequences. umich.edu | Excellent resolution for length-based separation. |

| Reversed-Phase (RP) | Hydrophobicity-based | Purification of DMT-on oligonucleotides and purity assessment of the final product. bioneer.com | High resolution and compatibility with mass spectrometry. |

Mass Spectrometry for Molecular Confirmation of Integrated Spacers in Oligonucleotides

Mass spectrometry (MS) is a critical analytical technique for the definitive confirmation of the molecular weight of Spacer-9 modified oligonucleotides. biosyn.com This allows for the unambiguous verification of the successful incorporation of the spacer and ensures the absence of any unintended modifications. The two most common MS techniques used for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS).

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of oligonucleotides. bioneer.com In this technique, the oligonucleotide sample is co-crystallized with a matrix and then irradiated with a laser. The resulting ions are accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined. The measured molecular weight is then compared to the theoretical calculated mass of the Spacer-9 modified oligonucleotide to confirm its identity. MALDI-TOF is also effective in detecting the presence of truncated sequences and other impurities. bioneer.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another powerful technique for the analysis of modified oligonucleotides and is readily coupled with liquid chromatography (LC-MS). rsc.org In ESI-MS, the oligonucleotide solution is sprayed into the mass spectrometer, creating highly charged ions. This "soft" ionization technique is particularly well-suited for analyzing large and fragile biomolecules like oligonucleotides. High-resolution ESI-MS can provide very accurate mass measurements, allowing for the confident identification of the Spacer-9 modification. For instance, a biotin (B1667282) triethylene glycol (Biotin-TEG) linker with a specific chemical formula and mass can be identified as added to the 3' terminal of an RNA sequence. labrulez.com

Table 3: Mass Spectrometry Data for a Hypothetical Spacer-9 Modified Oligonucleotide

| Compound | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

| Unmodified 20-mer DNA | 6000.0 | 6000.2 | Mass of the starting oligonucleotide. |

| Spacer-9 Modified 20-mer DNA | 6176.2 | 6176.5 | Confirms the addition of one Spacer-9 unit (mass ~176.2 Da). |

| Truncated Sequence (n-1) | 5700.0 | 5700.3 | Indicates the presence of an impurity lacking one nucleotide. |

Theoretical Frameworks and Computational Studies Pertaining to Spacer 9 Cep

Predictive Modeling of Spacer-Induced Conformational Changes in Oligonucleotides

Predictive modeling, primarily through all-atom molecular dynamics (MD) simulations, provides significant insights into how flexible spacers like triethylene glycol alter the conformation of oligonucleotides. These spacers can disrupt the regular helical structure of DNA or RNA, introducing regions of high flexibility.

Research has shown that introducing a flexible spacer can prevent the propagation of base-stacking interactions, leading to a more conformationally adaptable region within an oligonucleotide. d-nb.info This increased flexibility can be a critical design element. For instance, in the development of DNA metalloenzymes, a TEG linker was incorporated into a DNA duplex to create a specific steric conformation, which was essential for controlling the enantioselectivity of a chemical reaction. kyoto-u.ac.jp Energy minimization and molecular modeling using force fields like AMBER were employed to predict the plausible conformations of these spacer-modified DNA structures. kyoto-u.ac.jpcore.ac.uk

Studies have also modeled the effect of polyethylene (B3416737) glycol (PEG) spacers on the conformational properties of peptides, a related class of biopolymers. These simulations suggest that while PEG spacers have a minimal effect on small, neutral peptides, they can significantly alter the conformations of highly charged peptides. researchgate.net This highlights the importance of considering the interplay between the spacer and the specific chemical nature of the biopolymer.

Table 1: Simulation Parameters Used in Modeling Spacer-Functionalized Oligonucleotides

| Parameter | Typical Values/Methods | Source(s) |

| Force Field | AMBER, CHARMM36, CGenFF | kyoto-u.ac.jpoup.comoup.com |

| Water Model | TIP3P | oup.com |

| Simulation Software | NAMD2, AMBERTOOLs | oup.comoup.com |

| Ensemble | NPT (Constant Number of atoms, Pressure, and Temperature) | oup.comoup.com |

| Temperature | 291 K or 300 K | oup.comnih.gov |

| Pressure | 1 bar | oup.comoup.com |

| Time Step | 2 fs | oup.comoup.com |

| Simulation Length | 20 ns to 500 ns | oup.comnih.gov |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | oup.comoup.com |

Simulation of Molecular Interactions in Spacer-Functionalized Biopolymers

Computational simulations are vital for understanding how spacer-functionalized biopolymers interact with other molecules and surfaces. The flexibility and chemical properties of spacers like Spacer-9 (triethylene glycol) play a crucial role in mediating these interactions.

Molecular dynamics simulations have been used to study the adsorption of oligonucleotides onto surfaces, such as carbon nanotubes, where a flexible linker is key. aip.orgisssmc.org.ua In these systems, a pyrene (B120774) anchor attached via a hexaethylene glycol linker tethers the oligonucleotide to the surface. Simulations show that the flexible linker is essential for keeping the oligonucleotide near the nanotube surface, facilitating rapid adsorption which is important for applications like biosensors and drug delivery systems. aip.org The CHARMM force field is often used for these simulations, with specific parameters developed for the linker components to ensure accurate modeling. aip.org

The interaction of spacer-modified oligonucleotides with proteins is another area of active research. For example, computational screening using docking programs can predict how modified oligonucleotides interact with protein binding pockets. escholarship.org In the context of CRISPR-Cas systems, the proteins involved in spacer integration (Cas1 and Cas2) form complexes whose structures and dynamics are investigated through computational modeling to understand the mechanism of spacer capture and insertion into the CRISPR array. nih.gov

Furthermore, simulations help elucidate the role of spacers in the self-assembly of complex nanostructures. When cholesterol-modified DNA strands are designed to self-assemble, a TEG linker connecting the cholesterol to the DNA can influence aggregation behavior. oup.com All-atom MD simulations can reveal how the linker affects the proximity and orientation of the cholesterol moieties, which in turn dictates the stability and structure of the resulting aggregates. oup.comoup.com Similarly, when DNA is tethered to a gold surface via a linker, MD simulations can clarify the conformation of the DNA and its interactions with neighboring DNA strands, which is crucial for the design of DNA microarrays and biosensors. researchgate.net

The presence of a spacer can also modulate interactions by reducing steric hindrance. For instance, a poly-A spacer in antisense oligonucleotide-capped gold nanoparticles helps by distancing the core antisense sequence from the nanoparticle surface, preserving its ability to bind to its target mRNA. mdpi.com These examples underscore the power of simulation in predicting and explaining the molecular interactions of biopolymers functionalized with flexible spacers.

Future Directions and Emerging Research Perspectives

Exploration of Novel Spacer-9 CEP Derivatives and Analogues for Tailored Applications

The versatility of the triethylene glycol (TEG) backbone of this compound has spurred research into a diverse array of derivatives and analogues, each designed to meet specific experimental needs. The fundamental concept is that the spacer's chemical nature—its length, flexibility, and hydrophilicity—can be systematically altered to fine-tune the function of the modified oligonucleotide.

Research has shown that the choice of spacer can dramatically influence the properties of the final conjugate. For example, studies comparing hydrophilic polyethylene (B3416737) glycol (PEG) spacers, like the TEG in Spacer-9, with more rigid, hydrophobic alkyl spacers (e.g., C6 or C12) have revealed significant differences in the binding affinity and secondary structure of aptamer-amphiphiles. researchgate.netacs.org In one study, while hydrophobic alkyl spacers led to a loss of affinity, hydrophilic PEG spacers improved it, and interestingly, oligonucleotide-based spacers yielded the highest affinity conjugates. researchgate.netacs.org This highlights a key research direction: the rational design of spacers to optimize molecular interactions.

Future exploration will likely focus on creating a broader portfolio of "functionalized" spacers. This involves attaching specific chemical entities to the spacer backbone to impart novel functionalities. Examples include:

Photo-cleavable Spacers: These incorporate light-sensitive groups that allow the attached oligonucleotide or other molecules to be released upon exposure to a specific wavelength of light, offering precise temporal and spatial control. idtdna.com

Biotinylated Spacers: Analogues like BiotinTEG phosphoramidite (B1245037), which features a 15-atom spacer arm based on triethylene glycol, allow for the direct incorporation of biotin (B1667282) for high-affinity binding to streptavidin, crucial for purification and detection assays. glenresearch.com

Branched Architectures: Researchers are using branching phosphoramidites to create complex, dendritic structures. glenresearch.comrsc.org Incorporating spacers like Spacer-9 within these dendrimers can control the density of the branches and modify the size, flexibility, and solvation properties of the resulting nano-structures. glenresearch.com

A recent study on siRNA delivery systems found that linear spacers, such as Spacer-9, facilitated stronger binding to proteins compared to other designs, enhancing the distribution and cellular uptake of the therapeutic duplex. biorxiv.org This demonstrates the sophisticated level of tailoring now possible, where the spacer is not just a linker but an active component in dictating the biological activity of an oligonucleotide therapeutic.

Table 1: Comparison of Common Spacer Phosphoramidites

| Spacer Name | Chemical Nature | Key Characteristics | Common Applications |

|---|---|---|---|

| This compound | Triethylene Glycol (TEG) | Hydrophilic, 9-atom chain | General purpose spacing, hairpin loops, surface immobilization. idtdna.combiosearchtech.com |

| Spacer C3 | Propyl | Hydrophobic, 3-carbon chain | Short spacer, mimics spacing of a nucleoside. idtdna.com |

| Spacer C12 | Dodecyl | Hydrophobic, 12-carbon chain | Long, hydrophobic spacing applications. glenresearch.comlumiprobe.com |

| Spacer 18 | Hexaethylene Glycol (HEG) | Very hydrophilic, 18-atom chain | Long hydrophilic linker, reduces steric hindrance. idtdna.combiosyn.com |

| dSpacer | Abasic Furan | Tetrahydrofuran derivative | Mimics a stable abasic site in an oligonucleotide. idtdna.com |

| PC Spacer | Photo-cleavable | Contains a light-sensitive linker | Controlled release of oligonucleotides from a surface or conjugate. idtdna.com |

Integration into Emerging Synthetic Biology Platforms and Nanotechnology

The unique properties of this compound and its analogues are being leveraged to build sophisticated systems in synthetic biology and nanotechnology. These fields often require the precise positioning and controlled interaction of biological molecules, a task for which chemical spacers are ideally suited.

In synthetic biology , a key goal is the construction of artificial cellular components and circuits. Spacer-9 has been instrumental in the bottom-up construction of (bio)chemical nanoreactors. By incorporating TEG spacers into lipid-nucleic acid conjugates, researchers have facilitated the DNA-controlled fusion of liposomes. This allows for the mixing of nano-compartmentalized volumes, a critical step for studying enzymatic reactions in confined spaces that mimic cellular organelles. The flexibility of the spacer is crucial for allowing the DNA strands to hybridize effectively and bring the lipid membranes into close enough proximity to fuse.

In nanotechnology , spacers are essential for the functionalization of surfaces and nanoparticles. When oligonucleotides are attached directly to a surface, such as a gold nanoparticle or a silicon chip for a microarray, steric hindrance can prevent them from hybridizing efficiently with their target sequences. biosyn.comoup.com Spacers like Spacer-9 act to "lift" the oligonucleotide off the surface, creating a more favorable local environment for hybridization. oup.comnih.gov Research has shown that ethylene (B1197577) glycol-based spacers can reduce non-specific binding and that an optimal spacer length of 30-60 atoms can significantly improve hybridization yield. oup.comnih.gov

Specific research findings highlight this integration:

Oligonucleotides modified with Spacer-9 have been successfully coupled directly to the surface of super-paramagnetic beads, creating versatile tools for automated molecular diagnostics and assays. researchgate.net

In the development of nanopore-based sensors, TEG spacers are used to tether DNA tags to the pore, demonstrating their role in the architecture of single-molecule detection systems. google.comgoogle.com

DNA dendrimers, whose structure can be controlled by the inclusion of spacers, are being explored as building blocks for the "bottom-up" assembly of complex nanostructures. glenresearch.com

Broadening the Scope of Non-Nucleotide Spacer Applications in Materials Science

The use of non-nucleotide spacers is expanding beyond simply linking molecules to the fundamental creation of novel, DNA-based materials. In this context, DNA is appreciated not just for its genetic code but for its properties as a polymer: it is non-toxic, biodegradable, and possesses a unique polyelectrolyte character. mdpi.com Spacers are a key component in harnessing these properties to build new materials with programmed structure and function.

One of the most significant areas is the development of DNA hydrogels and other self-assembled structures . By synthesizing oligonucleotides with strategically placed non-nucleotide spacers, researchers can influence the mechanical properties and stability of the resulting material. For instance, flexible non-nucleotide linkers have been systematically studied as replacements for the loops in RNA hairpins and DNA duplexes. researchgate.netoup.comnih.gov Studies have shown that an optimal length of ethylene glycol linker can significantly increase the thermal stability of these structures compared to their natural counterparts. nih.gov This represents a powerful method for engineering the material properties of nucleic acids, creating more robust structures for applications in diagnostics and therapeutics.

Furthermore, the ability to control the spacing between DNA strands on a backbone is leading to new comb-like polymers and branched DNA (bDNA) structures. rsc.org These materials have applications in diagnostics and gene profiling, where the branched architecture allows for signal amplification. rsc.org The use of spacers within these constructs is critical for reducing steric crowding between the branches and ensuring that each DNA arm is accessible for hybridization. glenresearch.com

The future of non-nucleotide spacers in materials science lies in creating dynamic and responsive materials. By combining different types of spacers—for example, a stable ethylene glycol spacer with a photocleavable one—it may be possible to create materials that can change their shape or release a payload in response to specific external stimuli like light. This moves the application of spacers from static linkers to active components in the design of "smart" biomaterials.

Q & A

Q. Methodological Steps

- Conduct a systematic review using Boolean operators (

AND,OR,NOT) to refine search results . - Validate novelty by comparing proposed objectives against prior studies in databases like PubMed or Web of Science.

- Ensure ethical compliance by consulting institutional guidelines for chemical handling and data reporting .

What experimental design considerations are critical for studying this compound’s physicochemical properties?

Advanced Research Focus

Design experiments with controlled variables (e.g., temperature, solvent polarity) and reproducible protocols . For example, when analyzing this compound’s spectral data, document instrument calibration methods (e.g., NMR spectrometer settings) and replicate measurements to account for instrumental drift . Use factorial designs to evaluate interactions between variables (e.g., temperature × concentration effects on reaction kinetics).

Q. Data Quality Assurance

- Include negative controls (e.g., solvent-only samples) to isolate baseline noise .

- Adopt NASA’s Phase A Concept Study guidelines for data management: detail raw data archiving formats, calibration procedures, and metadata standards to ensure reproducibility .

How should researchers address contradictions in published data on this compound’s bioactivity?

Advanced Research Focus

Contradictions often arise from methodological variability (e.g., assay sensitivity differences). Conduct a meta-analysis to quantify heterogeneity across studies. For example, compare IC50 values from cell-based vs. enzyme-linked assays, adjusting for confounding factors like solvent carriers or cell line specificity . Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases.

Q. Resolution Strategies

- Replicate critical experiments under standardized conditions (e.g., ISO-certified lab protocols) .

- Publish supplementary materials detailing raw data, instrument configurations, and statistical code to enable independent verification .

What strategies optimize literature searches for this compound-related studies?

Basic Research Focus

Leverage Google Scholar’s advanced operators :

Q. Database Selection

- Prioritize discipline-specific databases (e.g., SciFinder for chemical data, PubMed for bioactivity studies) .

How can researchers ensure methodological transparency in this compound studies?

Advanced Research Focus

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide step-by-step synthesis protocols, including purity validation (e.g., HPLC chromatograms, elemental analysis) .

- Disclose commercial sources and batch numbers of reagents to mitigate variability .

- For computational studies, share input files (e.g., Gaussian optimization parameters) in supplementary materials .

Q. Peer Review Preparation

- Anticipate reviewer critiques by preemptively clarifying ambiguous terms (e.g., differentiate "spatial sampling" from "temporal sampling" in environmental studies) .

What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

Basic Research Focus

Use non-linear regression models (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests .

Q. Advanced Applications

- Apply machine learning algorithms (e.g., random forests) to predict structure-activity relationships if large datasets are available .

- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify practical significance .

How should interdisciplinary teams collaborate on this compound research?

Advanced Research Focus

Define roles using NASA’s Phase A Concept Study framework:

- Assign a Principal Investigator (PI) to oversee experimental design.

- List Co-Investigators (Co-Is) with specialized roles (e.g., synthetic chemistry, bioassays) and document funding sources .

- Use collaborative platforms (e.g., GitHub for code sharing, LabArchives for data management) to maintain version control .

What ethical considerations apply to this compound research involving environmental samples?

Q. Basic Research Focus

- Obtain permits for sample collection (e.g., Nagoya Protocol compliance for biodiversity resources) .

- Disclose potential conflicts of interest (e.g., industry partnerships influencing data interpretation) in the manuscript’s cover letter .

How can researchers enhance the reproducibility of this compound studies?

Q. Advanced Research Focus

- Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):

- Publish preregistered protocols on platforms like Open Science Framework to reduce publication bias .

What strategies improve manuscript acceptance rates for this compound-related papers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.